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molecular formula C5H13NO3 B1311808 Tetramethylammonium bicarbonate CAS No. 58345-96-3

Tetramethylammonium bicarbonate

Cat. No. B1311808
M. Wt: 135.16 g/mol
InChI Key: VFHDWENBWYCAIB-UHFFFAOYSA-M
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Patent
US04776929

Procedure details

604 g of dimethyl carbonate, 394 g of trimethylamine, 300 g of water and 500 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 90.3 mol % (based on trimethylamine).
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4]C)[O:2]C.[CH3:7][N:8]([CH3:10])[CH3:9].O>CO>[C:1](=[O:2])([O-:6])[OH:4].[CH3:7][N+:8]([CH3:1])([CH3:10])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
604 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
394 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
300 g
Type
reactant
Smiles
O
Name
Quantity
500 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as used in Preparation Example 1
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 100° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(O)([O-])=O.C[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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